molecular formula C28H21NO4 B046375 4'-(Fmoc-amino)-biphenyl-4-carboxylic acid CAS No. 215248-42-3

4'-(Fmoc-amino)-biphenyl-4-carboxylic acid

Cat. No.: B046375
CAS No.: 215248-42-3
M. Wt: 435.5 g/mol
InChI Key: VJFQPUGJSBVHPD-UHFFFAOYSA-N
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Description

4’-(Fmoc-amino)-biphenyl-4-carboxylic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino group on a biphenyl structure. The Fmoc group is widely used in organic synthesis, particularly in peptide synthesis, due to its stability under basic conditions and ease of removal under mildly acidic conditions . The biphenyl structure provides rigidity and aromaticity, making this compound useful in various chemical and biological applications.

Mechanism of Action

Target of Action

The Fmoc group (fluorenylmethyloxycarbonyl) is frequently used as a protecting group for amines . This protection allows for the controlled assembly of complex structures, such as peptides .

Mode of Action

The Fmoc group in the compound interacts with other molecules through hydrophobic and π-π interactions . These interactions promote the self-assembly of the compound into larger structures . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal .

Biochemical Pathways

Instead, it is used in the synthesis of larger molecules, such as peptides, that can interact with biochemical pathways . The Fmoc group provides a means of controlling the assembly of these larger structures .

Pharmacokinetics

As a building block in the synthesis of larger structures, its absorption, distribution, metabolism, and excretion (ADME) would be largely dependent on the properties of the final product .

Result of Action

The primary result of the action of 4’-(Fmoc-amino)-biphenyl-4-carboxylic acid is the formation of larger structures through self-assembly . These structures can have a variety of applications, including cell cultivation, bio-templating, optical applications, drug delivery, catalytic applications, therapeutic applications, and antibiotic properties .

Action Environment

The action of 4’-(Fmoc-amino)-biphenyl-4-carboxylic acid can be influenced by environmental factors. For example, the pH of the system can affect the type of gel formed by Fmoc-modified amino acids . Additionally, the reaction conditions can influence the efficiency of Fmoc protection of amines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Fmoc-amino)-biphenyl-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of 4’-(Fmoc-amino)-biphenyl-4-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4’-(Fmoc-amino)-biphenyl-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Piperidine, triethylamine

Major Products Formed

    Oxidation: Biphenyl-4-carboxylic acid derivatives

    Reduction: Biphenyl-4-methanol

    Substitution: Deprotected amino-biphenyl derivatives

Properties

IUPAC Name

4-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21NO4/c30-27(31)20-11-9-18(10-12-20)19-13-15-21(16-14-19)29-28(32)33-17-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-16,26H,17H2,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFQPUGJSBVHPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621364
Record name 4'-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215248-42-3
Record name 4'-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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